2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile
Description
2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a structurally complex organic compound featuring a benzothiazole core, a 4-fluorophenylamino substituent, and a sulfanyl (SH) group attached to a propenenitrile backbone. The benzothiazole moiety is a heterocyclic aromatic system known for its electron-deficient properties and relevance in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents . The sulfanyl group may contribute to hydrogen bonding or redox reactivity, while the nitrile (cyano) group increases electrophilicity, making the compound a candidate for nucleophilic addition reactions.
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-fluorophenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3S2/c17-10-5-7-11(8-6-10)19-15(21)12(9-18)16-20-13-3-1-2-4-14(13)22-16/h1-8,20H,(H,19,21)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRVZXUCIDMODW-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=C(C=C3)F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=CC=C(C=C3)F)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-fluoroaniline, followed by the introduction of the sulfanylprop-2-enenitrile group through a series of nucleophilic substitution and addition reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Reactivity of the Sulfanyl (-SH) Group
The sulfanyl group participates in nucleophilic substitution and oxidation reactions:
Disulfide Formation
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Reaction : Oxidation with iodine (I₂) yields bis-benzothiazolyl disulfide .
Alkylation/Acylation
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Example : Reaction with α-iodoketones forms 2-amino-1,3-benzothiazolium iodides (e.g., 3a–f ) via N-alkylation .
| Reaction Component | Product | Yield (%) | Conditions |
|---|---|---|---|
| α-Iodoketones + Sulfanyl | 2-Aminobenzothiazolium iodide | 51–74 | Acetone, RT, no catalyst |
Amino Group Reactivity
The (4-fluorophenyl)amino group undergoes electrophilic aromatic substitution and condensation:
Schiff Base Formation
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Reaction : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) forms imine derivatives.
Cyclization Reactions
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Example : Reaction with carboxylic acids (e.g., 4-fluorobenzoic acid) in polyphosphoric acid (PPA) at 150–200°C yields fused benzothiazole derivatives .
Nitrile Group Transformations
The nitrile group participates in hydrolysis and nucleophilic additions:
Hydrolysis to Amides/Carboxylic Acids
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Conditions : Acidic (H₂SO₄) or alkaline (NaOH) hydrolysis.
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Product : Corresponding benzothiazole-carboxamide or carboxylic acid derivatives .
Nucleophilic Addition
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Example : Reaction with hydrazine derivatives forms tetrazole or triazole rings, enhancing bioactivity .
Benzothiazole Core Reactivity
The benzothiazole ring undergoes electrophilic substitution at the 6-position due to electron-donating effects of the sulfur and nitrogen atoms:
Halogenation
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Reaction : Bromination with Br₂ or N-bromosuccinimide (NBS) introduces bromine at the 6-position.
Cross-Coupling Reactions
Biological Activity Correlation
While not directly a chemical reaction, structural modifications impact bioactivity:
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Anticancer Activity : Analogous compounds (e.g., 5d ) show IC₅₀ values <10 µM against MCF-7 cells .
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Antimicrobial Effects : Sulfanyl and nitrile groups enhance interactions with microbial enzymes.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antiviral properties. A study demonstrated that certain benzothiazole derivatives, including those similar to the target compound, displayed potent antiviral activity against viruses such as HSV-1 and HCV. These compounds were evaluated using plaque reduction assays, where several showed a viral reduction of 70–90% compared to acyclovir, a standard antiviral drug .
Fluorescent Probes
Benzothiazole derivatives have been utilized in the development of fluorescent probes for detecting various analytes. The incorporation of specific functional groups enhances their sensitivity and selectivity. For instance, an amino-substituted benzothiazole was synthesized for the ratiometric detection of phosgene, showcasing the potential for environmental monitoring applications .
Material Science Applications
Organic Electronics
The structural characteristics of benzothiazole compounds make them suitable candidates for organic electronic materials. Their ability to form π-stacked hydrogen-bonded rings can enhance charge transport properties in organic semiconductors. Research has shown that such compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), improving device efficiency .
Synthetic Intermediate
Building Block for Synthesis
2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile serves as a versatile building block in organic synthesis. Its reactive functional groups allow for further modifications and derivatizations, leading to the synthesis of more complex molecules. This application is crucial in developing new pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole ring and fluorophenyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of signal transduction or disruption of cellular processes.
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzothiazole vs. Benzodiazole: The compound 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile (CAS 244167-61-1, ) replaces the benzothiazole sulfur with two nitrogen atoms in a benzodiazole ring. This substitution alters electronic properties: benzothiazole’s sulfur contributes to π-electron delocalization, while benzodiazole’s NH groups enable stronger hydrogen bonding.
Functional Group Modifications
- Sulfanyl vs. Carboxamide: The compound N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide (CAS 957035-05-1, ) shares the 4-fluorophenylamino group but replaces the sulfanyl-nitrile system with a carboxamide-tetrahydropyrimidine core. The sulfanyl group in the target compound may enhance thiol-mediated interactions or act as a leaving group, whereas the carboxamide offers hydrogen-bonding capacity and hydrolytic stability .
Pharmacological and Physicochemical Properties
While explicit pharmacological data for the target compound are unavailable, structural analogues in (e.g., Example 1 and 24) highlight trends:
- The nitrile may improve membrane permeability compared to the polar carboxylic acid .
Table 1: Key Structural and Inferred Properties
Hydrogen Bonding and Crystallography
The sulfanyl and amino groups in the target compound can participate in hydrogen-bonding networks, as described in ’s graph set analysis. Compared to the benzodiazole analogue’s NH groups, the target’s SH may form weaker S–H···N bonds, influencing crystal packing and solubility.
Biological Activity
The compound 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a member of the benzothiazole family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its potential anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | (2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-fluorophenyl)ethanethioamide |
| Molecular Formula | C17H13FN3S2 |
| Molecular Weight | 345.43 g/mol |
The compound features a benzothiazole ring, a fluorophenyl amine group, and a sulfanyl group, which contribute to its biological activity.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated benzothiazoles can induce cell death in sensitive cancer cells through mechanisms involving DNA adduct formation and the induction of cytochrome P450 enzymes (CYPs) . Specifically, the compound under discussion has been investigated for its ability to inhibit the growth of cancer cells by binding to macromolecules and interfering with cellular processes.
Case Studies
- Antiproliferative Effects : A study demonstrated that similar benzothiazole derivatives exhibited potent antiproliferative activity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 6.26 μM to 20.46 μM in 2D culture assays . The compound's structural analogs showed comparable effectiveness.
- Mechanism of Action : The mechanism involves the interaction of the compound with specific enzymes or receptors that are crucial for cell survival and proliferation. The presence of the sulfanyl and nitrile groups enhances binding affinity to biological targets .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Comparison with Other Compounds
When compared with similar compounds such as 2-(1,3-Benzothiazol-2-yl)-3-[(4-chlorophenyl)amino]-3-sulfanylprop-2-enenitrile , the unique substitution pattern of the 4-fluorophenyl group in this compound may influence its electronic properties and biological interactions, potentially leading to enhanced activity .
The biological activity of this compound is attributed to its ability to:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Use of sodium hydride (NaH) in tetrahydrofuran (THF) for deprotonation of sulfhydryl groups (critical for thiolate formation) .
- Controlled temperature (0–5°C) to stabilize intermediates and minimize side reactions .
- Purification via column chromatography or recrystallization, monitored by HPLC for purity validation .
Q. Which spectroscopic techniques are optimal for characterizing its structural and electronic properties?
- Methodological Answer :
- X-ray crystallography (for absolute stereochemical confirmation; see similar compounds in ).
- NMR spectroscopy (¹H/¹³C/¹⁹F) to resolve substituent interactions, particularly the fluorophenyl and sulfanyl groups .
- FT-IR to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–H vibrations at ~2550 cm⁻¹) .
Q. How can researchers assess its solubility and stability under experimental conditions?
- Methodological Answer :
- Perform solubility screens in polar (DMSO, acetonitrile) and non-polar solvents (toluene) at varying temperatures.
- Stability tests via accelerated degradation studies (e.g., exposure to light, heat, or oxidizing agents) with LC-MS monitoring .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts or variable yields)?
- Methodological Answer :
- Mechanistic interrogation : Use isotopic labeling (e.g., deuterated solvents or ¹⁵N-labeled amines) to track reaction pathways .
- Computational modeling : Density Functional Theory (DFT) to predict intermediates and transition states, aligning with experimental observations .
- Cross-validation : Compare results across multiple analytical techniques (e.g., GC-MS vs. HPLC) to identify systematic errors .
Q. How can the compound’s environmental fate be evaluated in ecotoxicological studies?
- Methodological Answer :
- Environmental partitioning assays : Measure log P (octanol-water partition coefficient) to predict bioavailability .
- Long-term degradation studies : Simulate abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways under controlled conditions .
- Toxicity profiling : Use model organisms (e.g., Daphnia magna) to assess acute/chronic effects, referencing OECD guidelines .
Q. What experimental designs are suitable for studying its potential as a bioactive agent?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or calorimetric methods.
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and correlate with bioactivity .
- Theoretical frameworks : Link results to existing pharmacological models (e.g., lock-and-key vs. induced-fit binding) .
Data Analysis and Theoretical Integration
Q. How can researchers address discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Parameter refinement : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better model sulfur-containing systems .
- Multivariate analysis : Apply principal component analysis (PCA) to identify outliers or confounding variables in datasets .
Q. What frameworks support the integration of this compound into broader chemical or biological theories?
- Methodological Answer :
- Quadripolar model : Balance theoretical, epistemological, morphological, and technical poles to contextualize findings within interdisciplinary research .
- Systems chemistry : Map interactions within reaction networks to uncover emergent properties (e.g., catalytic cycles or self-assembly) .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Synthetic yield optimization | NaH/THF, 0°C, HPLC purity | |
| X-ray structure determination | Single-crystal diffraction | |
| Environmental persistence | log P = 3.2 (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
